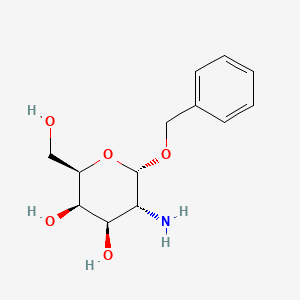

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is a chemical compound known for its role as an inhibitor of O-linked glycosylation. This compound is often used in biochemical and biomedical research due to its ability to interfere with glycosylation processes, which are crucial for the proper functioning of many biological molecules .

準備方法

The synthesis of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside typically involves the protection and modification of appropriate pyranose sugar derivatives. One common method includes the benzylation of 2-amino-2-deoxy-D-galactose, followed by acetylation to yield the desired compound . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring high purity and yield.

化学反応の分析

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution where the benzyl group can be replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.

科学的研究の応用

Inhibition of O-Glycosylation

Benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside has been extensively studied for its role in inhibiting O-glycosylation, which affects various cellular processes:

- HIV Research : A study demonstrated that treatment with this compound significantly increased HIV infectivity and replication rates in vitro. Specifically, it enhanced the percentage of HIV-infected cells by 30-fold when used in conjunction with viral stocks grown in its presence . This suggests potential applications in understanding the mechanisms of viral infections and developing therapeutic strategies against HIV.

| Study Focus | Result | Significance |

|---|---|---|

| HIV infectivity | 30-fold increase in infected cells | Potential therapeutic target for HIV control |

| Viral particle production | 74-fold increase | Insights into viral replication dynamics |

Cancer Research

The compound has shown promise in cancer research by enhancing the efficacy of chemotherapeutic agents:

- Enhanced Cell Death : In Capan-1 and HPAF-II pancreatic cancer cell lines, this compound enhanced cell death induced by 5-fluorouracil . This indicates its potential as a co-treatment agent to improve the effectiveness of existing cancer therapies.

| Cancer Cell Line | Treatment | Effect |

|---|---|---|

| Capan-1 | 5-fluorouracil + BAGN | Increased cell death |

| HPAF-II | 5-fluorouracil + BAGN | Increased cell death |

Glycoprotein Targeting

This compound disrupts glycoprotein targeting in various cell lines:

- Disruption Mechanism : It inhibits the activity of sialyltransferases and affects mucin biosynthesis, which is vital for proper cellular function and signaling . This disruption can be leveraged to study glycoprotein-related diseases.

HIV Research Case Study

In a controlled laboratory setting, researchers treated PHA-blast target cells with this compound to assess its impact on HIV replication:

- The study found that cells treated with this compound exhibited altered expression of surface markers associated with T-cell activation and HIV co-receptor usage, indicating a complex interaction between glycosylation processes and viral dynamics .

Cancer Treatment Case Study

A separate investigation focused on pancreatic cancer cells revealed that combining this compound with standard chemotherapy led to improved outcomes:

作用機序

The primary mechanism of action of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside involves the inhibition of glycosyltransferase enzymes. This inhibition prevents the incorporation of glucosamine into O-glycans, thereby suppressing mucin biosynthesis and inhibiting the expression of MUC1 in certain cancer cell lines . The compound targets specific molecular pathways involved in glycosylation, making it a valuable tool for studying these processes.

類似化合物との比較

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is unique due to its specific inhibition of O-linked glycosylation. Similar compounds include:

Benzyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside: Also an inhibitor of glycosylation but with different functional groups.

Benzyl N-acetyl-alpha-D-galactosaminide: Another glycosylation inhibitor with similar applications.

These compounds share similar structures and functions but differ in their specific chemical properties and applications.

生物活性

Benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside (BAGN) is a compound that has garnered attention in the field of biological research, particularly for its role in modulating glycosylation processes and its potential therapeutic applications. This article delves into the biological activity of BAGN, focusing on its effects on HIV replication, its mechanism of action, and relevant case studies.

BAGN acts primarily as an inhibitor of O-glycosylation, which is a post-translational modification critical for the function of many proteins. It mimics GalNAc-α-1-O-serine/threonine, serving as a competitive inhibitor for β1,3-galactosyltransferase involved in O-glycan chain extension. This inhibition affects mucin synthesis and alters the glycosylation patterns on cell surfaces, which can significantly impact cellular interactions and viral infectivity .

Effects on HIV Replication

Recent studies have highlighted the role of BAGN in enhancing HIV replication and viral outgrowth in vitro. Key findings from research indicate that:

- Increased HIV Infection Rates : Treatment with BAGN resulted in a 7.6-fold increase in the percentage of HIV-infected cells compared to untreated controls (p = 0.0115) and a 7.1-fold increase in viral particles in culture supernatants (p = 0.0029) .

- Enhanced Viral Production : When cells were infected with virus grown in the presence of BAGN, there was a dramatic increase in infection rates (30-fold), intracellular p24 levels (1.5-fold), and secreted viral particles (74-fold) compared to controls (p < 0.0001) .

- Altered Cell Surface Markers : BAGN-treated cells exhibited decreased expression of CD25 and CCR5 but increased HLA-DR surface expression, correlating positively with the number of infected cells .

Case Studies

A series of experiments conducted using PHA-blast target cells from HIV-negative donors demonstrated the consistent effects of BAGN on HIV replication:

| Study Parameter | Control (No BAGN) | BAGN Treatment | Statistical Significance |

|---|---|---|---|

| Percentage of HIV-Infected Cells | Baseline | 7.6-fold increase | p = 0.0115 |

| Viral Particles in Supernatants | Baseline | 7.1-fold increase | p = 0.0029 |

| Intracellular p24 Levels | Baseline | 1.5-fold increase | p = 0.0433 |

| Secreted Viral Particles | Baseline | 74-fold increase | p < 0.0001 |

These results underscore the potential of BAGN as a tool for studying viral dynamics and host-pathogen interactions.

Implications for Therapeutic Strategies

The ability of BAGN to enhance viral outgrowth suggests it may be beneficial in research contexts aimed at understanding latent HIV reservoirs and developing strategies for viral eradication. By improving viral production in latency models, BAGN could facilitate studies on latency-reversing agents and their efficacy .

特性

IUPAC Name |

(2R,3R,4R,5R,6S)-5-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c14-10-12(17)11(16)9(6-15)19-13(10)18-7-8-4-2-1-3-5-8/h1-5,9-13,15-17H,6-7,14H2/t9-,10-,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTAXQWRKKWROR-LBELIVKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。